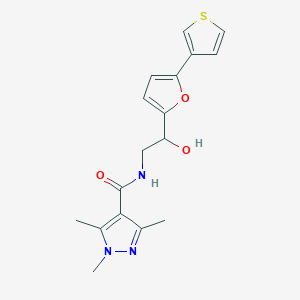![molecular formula C19H18N4O2S B2947605 5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-23-0](/img/structure/B2947605.png)
5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline” belongs to the class of triazoloquinazolines . Triazoloquinazolines are known for their potential as therapeutic agents and have several pharmacological applications .
Synthesis Analysis
The synthesis of triazoloquinazolines involves several steps. For instance, a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compounds is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving triazoloquinazolines are complex and involve several steps. For instance, the formation and hydrolysis of 2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines were modeled at the SMD/B3LYP/6–31+G (d) theory level .科学的研究の応用
Optoelectronics
Quinazoline derivatives, including “5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline”, have potential applications in optoelectronics . Optoelectronics is a field that deals with devices that convert electrical signals into photon signals and vice versa. This includes components such as LEDs, solar cells, and photodetectors.
Analyte Detection
These compounds can also be used for the detection of analytes . Analytes are substances or chemicals that are subject to analysis in an assay. The unique properties of these compounds can be leveraged to detect specific analytes in a sample.
Bioimaging
Bioimaging is another field where these compounds find application . Bioimaging involves the use of techniques and processes to create images of the human body for clinical purposes or medical science. These compounds can be used as contrast agents or tracers.
OLED Devices
[1,2,4]Triazole derivatives are considered as blue phosphorescent, TADF emitters or host materials for OLED devices . OLEDs (Organic Light Emitting Diodes) are light-emitting diodes in which the emissive electroluminescent layer is a film of organic compounds.
Fluorescence Studies
The photophysical properties of these compounds have been investigated in two solvents and in the solid state . Most of the synthesized structures show moderate to high quantum yields in solution . This makes them suitable for fluorescence studies.
Electrochemical Studies
Electrochemical investigation and DFT calculations have been performed . The results are consistent with the experimental observation . This suggests that these compounds can be used in electrochemical studies to understand their behavior in different environments.
Medicinal Importance
Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .
Fundamental Research
The quinazoline component has been explored in the context of fundamental research . This involves understanding the basic properties and behavior of these compounds, which can lead to the discovery of new applications.
将来の方向性
作用機序
Target of Action
Triazole compounds, which include the [1,2,4]triazolo[1,5-c]quinazoline scaffold, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazoloquinazoline derivatives are known to interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . The interaction with these targets can lead to various biological activities.
Biochemical Pathways
Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been reported to demonstrate antitumor properties , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
Given the reported antitumor properties of [1,2,4]triazolo[1,5-c]quinazoline derivatives , it is plausible that this compound could induce cell death in tumor cells or inhibit their proliferation.
特性
IUPAC Name |
5-benzylsulfanyl-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12-20-18-14-9-16(24-2)17(25-3)10-15(14)21-19(23(18)22-12)26-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOGNYOYGSZEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)
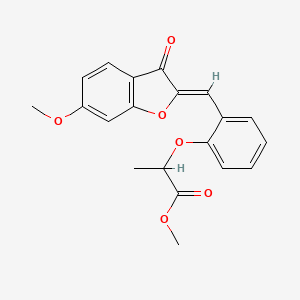
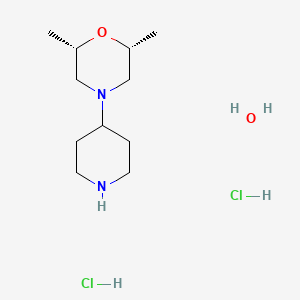
![1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2947528.png)
![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)

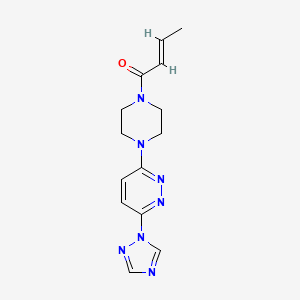
![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2947533.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)
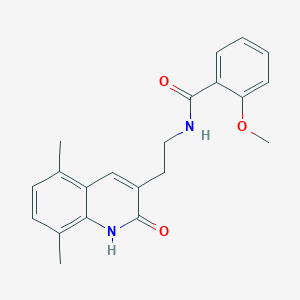
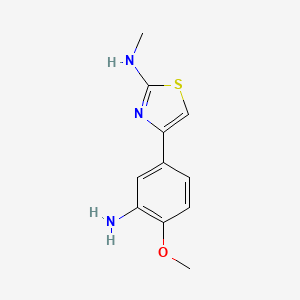
![4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2947544.png)
